(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid” is a highly complex peptide-derived molecule characterized by:
- Multiple chiral centers (indicated by 2S, 2R configurations).
- Key functional groups: Amide bonds, pyrrolidinone rings, hydroxylphenyl, indole, and imidazole substituents.
- Counterion: Trifluoroacetic acid (TFA), commonly used in peptide purification .
However, direct biological data are unavailable in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N14O12.C2HF3O2/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-56(82)47(30-73)71-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,80)(H,69,82)(H,70,76)(H,71,81);(H,6,7)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQLRJOPREOKF-XNHQSDQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H83F3N14O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051970-61-6 | |
| Record name | 1051970-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound features 6–8 amide bonds (exact count depends on connectivity), which are susceptible to hydrolysis under acidic or basic conditions.
Key Notes :
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The trifluoroacetate counterion (from synthesis purification) does not participate in hydrolysis but may lower the solution pH, accelerating acid-catalyzed reactions .
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Stability in physiological pH (7.4) is critical for its prothrombin-inhibiting activity, as noted in DrugBank .
Reactivity of Aromatic Systems
The indole (C10H9N) and imidazole (C3H4N2) rings are sites for electrophilic substitution.
Key Notes :
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The 4-hydroxyphenyl group may undergo quinone formation under strong oxidative conditions .
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Imidazole’s basicity (pKa ~7) allows protonation in acidic environments, altering electron density .
Side-Chain Reactivity
Biological Interactions
As a prothrombin inhibitor , the compound likely engages in:
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Hydrogen bonding : Between amide carbonyls and thrombin’s catalytic triad (Ser195, His57, Asp102).
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π-π stacking : Indole/imidazole rings with aromatic residues (e.g., Trp60D).
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Salt bridges : Protonated amines with Glu/Asp side chains.
Stability Profile
Scientific Research Applications
Pharmaceutical Applications
The compound's structure indicates potential as a pharmaceutical agent, particularly in the fields of oncology and neurology. Its complex arrangement of amino acids and functional groups suggests that it may interact effectively with biological targets.
Targeted Drug Delivery : The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents could enhance the bioavailability and efficacy of drugs used in cancer treatment or neurodegenerative diseases. For instance, modifications to the compound's structure can lead to derivatives that selectively target cancer cells through receptor-mediated endocytosis .
Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting that this compound could be modified for enhanced anticancer activity .
Biochemical Research
The compound's intricate structure allows it to serve as a valuable tool in biochemical research. Its ability to mimic natural substrates makes it suitable for studying enzyme kinetics and inhibition.
Enzyme Inhibition Studies : The compound can be employed in assays to evaluate its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to cancer and metabolic disorders. For example, it could serve as a competitive inhibitor for enzymes associated with amino acid metabolism .
Molecular Probes : Radiolabeled versions of the compound can function as molecular probes in imaging studies. This application is particularly relevant in oncology, where tracking the distribution of therapeutic agents within the body is crucial for assessing treatment efficacy .
Synthetic Chemistry
In synthetic chemistry, the compound represents a versatile scaffold for the development of new drugs.
Chiral Synthesis : The presence of multiple chiral centers allows this compound to be a starting point for synthesizing enantiomerically pure compounds. Researchers are exploring asymmetric synthesis pathways that leverage its structure to create novel pharmaceuticals with improved therapeutic profiles .
Building Block for Complex Molecules : The compound can also serve as a building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, facilitating the construction of diverse chemical libraries for drug discovery purposes .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment Research : A study demonstrated that derivatives of similar compounds showed significant activity against prostate cancer cell lines, indicating potential pathways for further investigation into this compound's efficacy against various cancers .
- Neuroprotective Agents : Research on related compounds has indicated neuroprotective effects, suggesting that this compound could be explored for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
- Targeted Therapy Development : A recent patent outlines methods for modifying similar compounds to enhance their specificity towards cancer cells, emphasizing the importance of structural modifications in developing targeted therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Analytical Data
Structural Elucidation
- NMR and MS : Compounds with indole/imidazole groups (e.g., ) are analyzed via ¹H-NMR and ¹³C-NMR to confirm stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Comparative Spectroscopy : Raman or IR spectroscopy can differentiate amide bond conformations (e.g., α-helix vs. random coil) in similar peptides .
Reactivity and Stability
- Hydroxyphenyl Group: The target’s 4-hydroxyphenyl moiety may undergo oxidation, analogous to phenolic compounds in atmospheric chemistry studies .
Challenges and Limitations
- Data Gaps: No direct kinetic or thermodynamic data for the target compound exist in the evidence. Predictions rely on analogues (e.g., ’s compound) .
Biological Activity
The compound is a complex peptide derivative with multiple stereocenters and functional groups, suggesting potential biological activity. Understanding its biological activity involves examining its interactions with various biological systems, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a series of amino acid residues linked through peptide bonds, which contribute to its structural complexity. The presence of functional groups such as hydroxyls, carbonyls, and amines indicates potential sites for interaction with biological targets.
The biological activity of this compound may be influenced by its ability to interact with specific receptors or enzymes. For instance:
- Proteasome Inhibition : Similar compounds have been studied for their role as proteasome inhibitors, which can lead to apoptosis in cancer cells by disrupting protein degradation pathways .
- Receptor Modulation : The presence of indole and imidazole moieties suggests potential interactions with serotonin and histamine receptors, which are crucial in various physiological processes.
2. Biological Assays
Research has shown that derivatives of similar structures exhibit immunomodulatory effects. For example, compounds with similar amino acid sequences have been reported to enhance immune responses in vitro .
1. Cancer Research
In studies involving cancer cell lines, compounds structurally related to the one have demonstrated significant cytotoxic effects. For instance:
- Cell Viability Assays : Compounds were tested against various cancer cell lines (e.g., HeLa and MCF7), showing IC50 values in the micromolar range, indicating potent antiproliferative activity .
2. Neurodegenerative Diseases
The potential neuroprotective effects of similar compounds have been explored in models of neurodegeneration:
- In Vivo Studies : Animal models treated with related compounds exhibited reduced markers of neuroinflammation and improved cognitive function, suggesting therapeutic potential for conditions like Alzheimer’s disease .
Data Tables
Q & A
Q. How can researchers optimize the solubility of this compound for in vitro assays?
Methodological Answer: Solubility optimization requires systematic testing of solvents and stabilizers. For in vitro use, prepare stock solutions in anhydrous DMSO (10–50 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA) to mitigate precipitation. Pre-warm solutions to 37°C and centrifuge (10,000 × g, 5 min) to remove insoluble aggregates. For hydrophilic assays, consider co-solvents like cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance stability .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use high-resolution LC-MS (ESI+ mode) to confirm molecular weight and purity.
- NMR: ¹H/¹³C NMR in deuterated DMSO or methanol to resolve stereochemistry and verify substituents (e.g., imidazole, indole, and trifluoroacetate counterion).
- HPLC: Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 214 nm and 280 nm to assess purity and detect degradation products .
Q. How should this compound be stored to maintain stability?
Methodological Answer: Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (argon). For short-term use (1–2 weeks), solutions in DMSO can be stored at –80°C. Avoid freeze-thaw cycles and monitor stability via HPLC every 3 months. Note: The trifluoroacetic acid counterion may lower solution pH, accelerating hydrolysis of labile groups (e.g., hydroxyphenyl) .
Advanced Research Questions
Q. How can quasi-experimental designs address confounding factors in studying this compound’s biological activity?
Methodological Answer: Incorporate pretest-posttest controls (e.g., untreated vs. treated cell lines) to isolate treatment effects. For in vivo studies, use matched-pair designs where animals are stratified by baseline biomarkers (e.g., tumor size) before randomization. Apply propensity score matching to adjust for covariates (e.g., age, genetic variability). Use ANCOVA to statistically control for pretest differences .
Q. What strategies resolve contradictions in dose-response data across studies?
Methodological Answer:
- Meta-analysis: Pool data from independent studies, adjusting for variables like cell type (e.g., HEK293 vs. HeLa) or administration route (oral vs. IV).
- Sensitivity Testing: Replicate experiments under standardized conditions (e.g., fixed serum concentration, pH 7.4).
- Mechanistic Modeling: Use Hill equation fits to compare EC₅₀ values and assess allosteric vs. competitive binding modes. Discrepancies may arise from trifluoroacetate interference in assays; validate with alternative salts (e.g., acetate) .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Biological Fluids: Incubate the compound in PBS (pH 7.4), human serum, or simulated gastric fluid (pH 2.0) at 37°C. Sample at intervals (0, 1, 6, 24 hr) and analyze via LC-MS for degradation products.
- Accelerated Stability Studies: Use elevated temperatures (40–60°C) to predict shelf life (Arrhenius equation).
- Radiolabeling: Track metabolic fate using ¹⁴C-labeled analogs in hepatocyte incubations .
Q. What statistical methods are appropriate for analyzing nonlinear responses in dose-dependent assays?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal (logistic) or biphasic models using software like GraphPad Prism.
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀/IC₅₀ when variance is heteroscedastic.
- Bayesian Hierarchical Models: Account for inter-experiment variability in multi-lab studies. Report Akaike Information Criterion (AIC) to justify model selection .
Contradiction Management and Validation
Q. How should researchers validate target engagement when off-target effects are suspected?
Methodological Answer:
- Chemical Proteomics: Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from lysates. Validate via Western blot or SILAC-MS.
- CRISPR Knockout: Generate target-deficient cell lines and compare responses to wild-type.
- Orthogonal Assays: Confirm activity in cell-free systems (e.g., SPR for binding kinetics) .
Q. What experimental controls are critical for in vivo toxicity studies?
Methodological Answer:
- Vehicle Controls: Administer DMSO or saline at equivalent volumes.
- Positive Controls: Include a compound with known toxicity (e.g., doxorubicin for cardiotoxicity).
- Biomarker Monitoring: Track liver enzymes (ALT/AST), creatinine, and histopathology. Use sham-operated animals to distinguish compound effects from surgical stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
